molecular formula C23H17F3N4O3S2 B611014 SSTC3 CAS No. 242422-09-8

SSTC3

Cat. No. B611014
CAS RN: 242422-09-8
M. Wt: 518.53
InChI Key: HSFAATUFWDDUGW-UHFFFAOYSA-N
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Description

SSTC3 is a casein kinase 1α (CK1α) activator with potential antitumor activity that inhibits WNT signaling .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 518.53 and its formula is C23H17F3N4O3S2 .


Chemical Reactions Analysis

This compound has been shown to decrease the viability of HCT116 cells in an on-target manner . It also increased β-catenin phosphate levels . In vivo, this compound can be maintained for 24 hours after treatment .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 518.53. Its solubility in DMSO is greater than 100 mg/mL .

Scientific Research Applications

Application in Clinical Trials of Systemic Sclerosis (SSc)

The Scleroderma Clinical Trials Consortium (SCTC) conducted a comprehensive Delphi exercise to establish a provisional core set of response measures for clinical trials of systemic sclerosis (SSc). This methodological approach was aimed at achieving consensus on critical measures across various domains pertinent to SSc clinical trials. The structured, multi-round process involved SCTC investigators providing and rating a multitude of items across pre-defined domains, with the final selection comprising a core set of measures deemed suitable for inclusion in a one-year multicentre clinical trial. Additionally, a set of items was proposed for future research agendas, indicating a forward-looking approach to refining and enhancing the assessment of disease activity and severity in clinical trials focused on SSc (Khanna et al., 2007).

Solid State Transformer (SST) Design and Development

The design and development of Generation-I silicon-based Solid State Transformer (SST) is a pivotal advancement in the field of energy management and distribution. The SST, proposed as part of the National Science Foundation (NSF) Generation-III Engineering Research Center (ERC) “Future Renewable Electric Energy Delivery and Management” (FREEDM) Systems Center, is instrumental in facilitating active management of distributed renewable energy resources, energy storage devices, and loads. The paper details the design parameters of the SST, its efficiency, and the components such as the high-frequency transformer design, dual active bridge converter, and auxiliary power supply. Experimental results from the prototype SST underscore its potential and effectiveness in interfacing with high-voltage distribution systems (Bhattacharya et al., 2010).

Mechanism of Action

SSTC3 inhibits SHH activity in vitro, acting downstream of the vismodegib target SMOOTHENED (SMO), and reduces the viability of sphere cultures derived from SHH medulloblastoma .

Future Directions

While SSTC3 has shown promise in inhibiting the growth of colorectal carcinoma and Apc mutation-driven tumors , more research is needed to fully understand its potential applications and long-term effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for SSTC3 involves the condensation of two molecules of 2,4,6-trimethylbenzaldehyde with one molecule of 4-aminoantipyrine in the presence of acetic anhydride and sulfuric acid.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "4-aminoantipyrine", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Mix 2,4,6-trimethylbenzaldehyde (2 equiv.), 4-aminoantipyrine (1 equiv.), acetic anhydride (3 equiv.), and sulfuric acid (catalytic amount) in a round-bottom flask.", "Step 2: Heat the reaction mixture to 80-90°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol to obtain pure SSTC3." ] }

CAS RN

242422-09-8

Molecular Formula

C23H17F3N4O3S2

Molecular Weight

518.53

IUPAC Name

4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

InChI

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)

InChI Key

HSFAATUFWDDUGW-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SSTC-3;  SSTC 3;  SSTC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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